molecular formula C20H12F3N3O2S B15147976 4-[[4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid

4-[[4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid

Cat. No.: B15147976
M. Wt: 415.4 g/mol
InChI Key: BLVFFXQDLSMABJ-UHFFFAOYSA-N
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Description

4-[[4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid is a complex organic compound that features a benzothiophene moiety, a trifluoromethyl-substituted pyrimidine ring, and a benzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid typically involves multi-step organic synthesis. One common approach includes the following steps:

    Formation of Benzothiophene Derivative: The benzothiophene moiety can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-3-thiophenecarboxaldehyde.

    Synthesis of Trifluoromethyl Pyrimidine: The trifluoromethyl-substituted pyrimidine ring can be synthesized via a condensation reaction between a trifluoromethyl ketone and a suitable amidine.

    Coupling Reaction: The benzothiophene derivative is then coupled with the trifluoromethyl pyrimidine derivative using a palladium-catalyzed cross-coupling reaction.

    Introduction of Benzoic Acid Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

4-[[4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-[[4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It is used as a probe to study the interactions between proteins and small molecules, aiding in the understanding of biological pathways.

Mechanism of Action

The mechanism of action of 4-[[4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of certain enzymes, inhibiting their activity and thus affecting cellular processes.

    Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with key proteins, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[4-(Benzothiophen-3-yl)-6-(methyl)pyrimidin-2-yl]amino]benzoic acid
  • 4-[[4-(Benzothiophen-3-yl)-6-(chloro)pyrimidin-2-yl]amino]benzoic acid

Uniqueness

4-[[4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity compared to similar compounds.

Properties

Molecular Formula

C20H12F3N3O2S

Molecular Weight

415.4 g/mol

IUPAC Name

4-[[4-(1-benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid

InChI

InChI=1S/C20H12F3N3O2S/c21-20(22,23)17-9-15(14-10-29-16-4-2-1-3-13(14)16)25-19(26-17)24-12-7-5-11(6-8-12)18(27)28/h1-10H,(H,27,28)(H,24,25,26)

InChI Key

BLVFFXQDLSMABJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C3=CC(=NC(=N3)NC4=CC=C(C=C4)C(=O)O)C(F)(F)F

Origin of Product

United States

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